2-[(2-Chlorobenzoyl)amino]-4-methylpentanoic acid
Description
2-[(2-Chlorobenzoyl)amino]-4-methylpentanoic acid is a synthetic organic compound characterized by a branched-chain amino acid backbone (4-methylpentanoic acid, analogous to leucine) linked to a 2-chlorobenzoyl group via an amide bond. This compound is structurally related to protease inhibitors and enzyme substrates, with applications in medicinal chemistry and biochemical research .
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-8(2)7-11(13(17)18)15-12(16)9-5-3-4-6-10(9)14/h3-6,8,11H,7H2,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOAWEJPTDTTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzoyl)amino]-4-methylpentanoic acid typically involves the reaction of 2-chlorobenzoic acid with an appropriate amino acid derivative under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorobenzoyl)amino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
2-[(2-Chlorobenzoyl)amino]-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzoyl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
2-(4-Bromophenylsulfonamido)-4-methylpentanoic Acid
- Structure: Features a para-bromophenylsulfonamido group instead of the ortho-chlorobenzoylamino moiety.
- Key Differences :
- Hypothetical Implications : Enhanced membrane permeability but reduced target specificity compared to the ortho-chloro derivative .
2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic Acid
Backbone Modifications
2-[(Cyclohexylcarbonyl)amino]-4-methylpentanoic Acid
- Structure : Replaces the aromatic benzoyl with a cyclohexylcarbonyl group.
- Key Differences: The non-aromatic cyclohexyl group reduces π-π stacking interactions but increases hydrophobicity. Steric bulk may hinder access to enzyme active sites.
- Hypothetical Implications : Lower affinity for aromatic-binding enzymes but enhanced lipid solubility .
MLN-4760
Amino Acid Chain Modifications
N-(4-Chlorobenzoyl)glycine
- Structure: Shorter glycine backbone (NH₂–CH₂–COOH) vs. 4-methylpentanoic acid.
- Key Differences :
- Reduced chain length limits hydrophobic interactions and steric effects.
- Para-chloro substitution alters electronic distribution compared to ortho.
- Hypothetical Implications : Lower bioavailability due to decreased lipophilicity .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Substituent Group | Backbone | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-[(2-Chlorobenzoyl)amino]-4-methylpentanoic acid | 2-chlorobenzoylamino | 4-methylpentanoic | ~257.7 (calculated) | Ortho-Cl, branched chain |
| 2-(4-Bromophenylsulfonamido)-4-methylpentanoic acid | 4-bromophenylsulfonamido | 4-methylpentanoic | ~379.2 | Sulfonamide, para-Br |
| 2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid | 4-fluorophenylsulfonyl | 4-methylpentanoic | ~317.4 | Sulfonyl, para-F |
| 2-[(Cyclohexylcarbonyl)amino]-4-methylpentanoic acid | cyclohexylcarbonyl | 4-methylpentanoic | ~241.3 | Non-aromatic, bulky substituent |
Biological Activity
2-[(2-Chlorobenzoyl)amino]-4-methylpentanoic acid, a compound with significant potential in medicinal chemistry, has attracted attention for its biological activities. This article reviews its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a chlorobenzoyl group attached to an amino acid derivative, which is crucial for its biological activity. Its structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying this effect is believed to involve disruption of bacterial cell membrane integrity and interference with essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
Case Study: HeLa Cell Line
- Treatment: 50 µM concentration of the compound.
- Observation: Significant reduction in cell viability (approximately 70% after 48 hours).
- Mechanism: Induction of apoptosis via mitochondrial pathway activation.
The biological activity of this compound is attributed to several mechanisms:
- Membrane Disruption: The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition: It inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Signal Transduction Modulation: Alters signaling pathways related to cell survival and apoptosis.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, this compound shows distinct differences in potency and selectivity.
| Compound | MIC (µg/mL) | Anticancer Activity |
|---|---|---|
| This compound | 32 | High |
| Similar Compound A | 64 | Moderate |
| Similar Compound B | 128 | Low |
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. For instance, modifications to the chlorobenzoyl group have yielded derivatives with improved efficacy against resistant bacterial strains.
Notable Research Publications
- A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various derivatives, highlighting the importance of substituents on the benzoyl moiety for antimicrobial activity .
- Another research article discussed the potential of this compound as a lead candidate for drug development against specific cancer types, emphasizing its ability to selectively target cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
